Potassium isobutylxanthate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

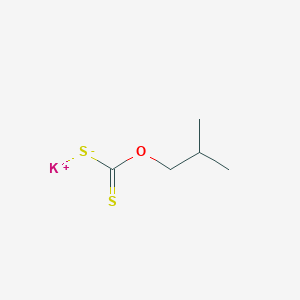

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

potassium;2-methylpropoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2.K/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAXZMAICBMTCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6791-12-4 (Parent) | |

| Record name | Potassium isobutylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00156293 | |

| Record name | Potassium isobutylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-46-2 | |

| Record name | Potassium isobutylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium isobutylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium O-isobutyl dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Xanthate Chemistry in Industrial Processes

The history of xanthates is intrinsically linked to the development of the froth flotation process, a revolutionary technique in mineral processing. The discovery of xanthates is credited to the Danish chemist William Christopher Zeise in 1823. wikipedia.org However, their application in industrial processes, specifically mining, did not occur until much later. The first use of xanthates as flotation collectors was in 1924. scirp.org

The process of creating xanthate salts, known as xanthation, involves the reaction of an alcohol with carbon disulfide in the presence of an alkali like potassium hydroxide (B78521). wikipedia.org This synthesis produces salts that are effective collectors in the flotation of sulfide (B99878) minerals. industrialchemicals.gov.autaylorandfrancis.com Before the advent of xanthates, the methods for separating valuable minerals from ore were less efficient. The introduction of xanthates significantly improved the recovery of minerals such as copper, lead, and zinc from their ores. ontosight.ai

Over the years, the range of xanthates used in industry has expanded to include various alkyl derivatives, such as ethyl, isopropyl, isobutyl, and amyl xanthates. taylorandfrancis.com This evolution was driven by the need to optimize the flotation process for different types of ores, as the length of the hydrocarbon chain on the xanthate molecule affects its collecting power and selectivity. taylorandfrancis.comresearchgate.net The development of different xanthates allowed for more tailored and efficient mineral recovery processes.

Significance of Potassium Isobutylxanthate Within the Xanthate Family for Advanced Applications

Potassium isobutylxanthate (C₅H₉KOS₂) holds a specific and important place within the family of xanthate collectors. ontosight.ai It is recognized for its strong collecting power, particularly in the flotation of non-ferrous sulfide (B99878) ores like chalcopyrite, sphalerite, and pyrite (B73398). made-in-china.commade-in-china.com Its effectiveness at low concentrations makes it an economically viable choice in many flotation circuits. ontosight.ai

The primary significance of PIB_X_ lies in its selectivity, which is the ability to preferentially bind to the surface of specific minerals, rendering them hydrophobic so they can attach to air bubbles and be floated away from unwanted gangue minerals. ontosight.ai The isobutyl group in PIB_X_ provides a balance between the non-polar hydrocarbon tail and the polar head group, which influences its adsorption characteristics on mineral surfaces. This structural feature allows for effective separation in complex ore bodies where multiple sulfide minerals are present.

Compared to other xanthates, the choice of collector often depends on the specific ore being processed. For instance, while sodium ethyl xanthate is considered a very powerful and selective collector, particularly for copper ores, this compound has shown special effectiveness in the flotation of copper ores and pyrites in natural circuits. surechemical.comcamachem.com The selection of a particular xanthate or a blend of different xanthates is a critical aspect of designing an efficient flotation process. journals.co.za

Table 1: Comparison of Common Xanthate Collectors

| Xanthate Type | Chemical Formula | Typical Applications | Key Characteristics |

|---|---|---|---|

| Sodium Ethyl Xanthate (SEX) | C₂H₅NaOS₂ | Copper, lead, zinc, nickel, cobalt sulfide ores | Strong and selective collector, highly soluble in water. camachem.com |

| Potassium Amyl Xanthate (PAX) | C₅H₁₁KOS₂ | Sulfide ores, particularly effective for gold associated with pyrite | Powerful collector, often used for ores requiring strong collection. camachem.com |

| Sodium Isopropyl Xanthate (SIPX) | C₃H₇NaOS₂ | Non-ferrous metallic sulfide minerals | Good collector, also has applications in the pharmaceutical industry. camachem.com |

| This compound (PIBX) | C₅H₉KOS₂ | Copper, lead, zinc sulfide ores, especially chalcopyrite and pyrite | Strong collecting power and good selectivity. made-in-china.commade-in-china.com |

Scope and Objectives of Contemporary Academic Research on Potassium Isobutylxanthate

Classical and Green Synthetic Routes for this compound

The synthesis of this compound has traditionally followed established chemical manufacturing protocols, which are continuously being refined for improved efficiency and environmental consideration.

Discontinuous, or batch, synthesis represents a classical approach to producing this compound. A prominent example is the "kneading method," which is a major industrial process for xanthate synthesis. google.com This method involves the direct, gradual addition of powdered potassium hydroxide (B78521) to a mixture of isobutyl alcohol and carbon disulfide within a kneading machine. google.com The reaction is typically conducted at temperatures between 25°C and 35°C. google.com

While this method is valued for its straightforward process and low cost, it presents challenges. It requires a dedicated system to pulverize the caustic alkali, which is both hygroscopic and corrosive. google.com Furthermore, inadequate mixing can leave unreacted alkali in the final product, which can accelerate the decomposition of the xanthate and compromise its quality. google.com

Solvent-based methods offer significant advantages over discontinuous processes, including higher product purity and yield, as the entire reaction occurs in a liquid phase. justia.comgoogle.com The solvent facilitates better temperature control by efficiently removing reaction heat, thereby preventing local overheating and the formation of impurities like inorganic sulfides. google.com A variety of solvents have been investigated for this process.

The synthesis generally involves two main steps: the formation of potassium isobutoxide from isobutyl alcohol and potassium hydroxide, followed by the reaction with carbon disulfide to yield the final xanthate product. mdpi.com Xylene is a commonly used solvent because it dissolves the intermediate alkoxide while the final xanthate product precipitates as a suspension, allowing for easier separation. mdpi.com Another approach uses tetrahydrofuran (B95107) as the reaction medium, with the reaction proceeding at 0°C to 30°C, followed by solvent removal to obtain a high-purity product. google.comgoogle.com

A particularly effective method utilizes carbon disulfide itself as both a reactant and the solvent. researchgate.net This self-solvent method has been shown to produce sodium isobutyl xanthate (a closely related compound) with excellent yield (>95%) and purity (>90%), surpassing the traditional kneader approach. researchgate.net This technique also eliminates the need to pulverize the caustic alkali. researchgate.net

| Solvent | Key Process Details | Advantages | Reference |

|---|---|---|---|

| Xylene | Reactants are mixed in xylene; potassium isobutoxide dissolves while this compound forms a suspension. | Good separation of product; allows for a two-step reaction process. | mdpi.com |

| Tetrahydrofuran (THF) | Reaction of alcohol, alkali, and carbon disulfide occurs at 0-30°C. Product is isolated by solvent distillation. | High purity and yield; produces a product with little odor. | google.comgoogle.com |

| Carbon Disulfide (Self-Solvent) | Excess carbon disulfide is used as the reaction medium. | Excellent yield (>95%) and purity (>90%); eliminates the need for alkali pulverization; intensifies mass and heat transfer. | researchgate.net |

| Dichloromethane | Used in phase transfer catalysis methods to synthesize the sodium salt analogue, sodium isobutyl xanthate. | Facilitates reaction through phase transfer catalysis, potentially increasing reaction speed. | researchgate.netresearchgate.net |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis process and minimizing byproduct formation.

The fundamental reaction for xanthate formation proceeds via a two-step pathway. scirp.org First, isobutyl alcohol reacts with potassium hydroxide to form potassium isobutoxide, an alkoxide intermediate. mdpi.com This is followed by the nucleophilic attack of the isobutoxide ion on the carbon atom of carbon disulfide. ontosight.aiscirp.org This sequence is a classic example of xanthation. researchgate.net

The primary intermediate in this process is the potassium isobutoxide. The reaction is an equilibrium process, and the presence of water can affect the yield. The process may also involve other intermediate reactions that could lead to the formation of byproducts such as trithiocarbonates. scirp.org In solvent-based systems using phase transfer catalysts, ion pairs are formed at the solid-liquid interface, which then move into the organic phase where the reaction with carbon disulfide occurs. mdpi.com

Kinetic studies provide insight into the rate-determining steps and the factors that influence reaction speed. For the synthesis of the analogous sodium isobutyl xanthate using carbon disulfide as a solvent, the rate of the xanthation reaction was found to be controlled by the rate of diffusion through the product layer that forms on the surface of the solid alkali. researchgate.net The apparent activation energy for this diffusion-controlled process was calculated to be 15 kJ·mol⁻¹. researchgate.net

Optimization of this compound Synthesis Parameters

To maximize yield and purity while minimizing costs and environmental impact, various process parameters have been systematically optimized. Key parameters include the molar ratio of reactants, reaction temperature, reaction time, and solvent quantity. mdpi.commdpi.com

For the synthesis of this compound in an aqueous solution using xylene as a solvent, optimal conditions have been identified. mdpi.com The process involves a reaction time of 5.0 hours. mdpi.com The optimal molar ratio of reactants suggests using a slight excess of the alcohol (3% to 10%) and carbon disulfide (4% to 7%). mdpi.com The synthesis is typically a two-step temperature process: the initial reaction to form the alkoxide is carried out at a higher temperature (e.g., 60°C), and after cooling, the addition of carbon disulfide is performed at a lower temperature (e.g., 35°C) to control the exothermic reaction. mdpi.commdpi.com

| Parameter | Optimized Value/Condition | Rationale/Impact | Reference |

|---|---|---|---|

| Molar Ratio (Alcohol:CS₂:KOH) | Alcohol and CS₂ in slight excess (e.g., 1:1.1:1) | Ensures complete conversion of the alkali, maximizing yield. Excess CS₂ can also act as a solvent. | google.commdpi.commdpi.com |

| Reaction Temperature | Step 1 (Alkoxide formation): ~60-65°C. Step 2 (Xanthation): ~35-40°C. | Higher initial temperature drives alkoxide formation. Lower second-stage temperature controls the exothermic reaction with CS₂, preventing byproduct formation. | mdpi.commdpi.com |

| Reaction Time | 4.5 to 5.0 hours | Provides sufficient time for the reaction to reach completion, maximizing product yield. | mdpi.com |

| Solvent Amount (Xylene) | Optimized to create a specific suspension concentration. | Affects reaction kinetics, heat transfer, and ease of product separation. | mdpi.com |

| Agitation Speed | 180 rpm (in a specific lab setup) | Intensifies mass transfer, particularly important in diffusion-controlled reactions. | mdpi.com |

Influence of Reactant Molar Ratios and Concentrations

The synthesis of this compound involves the reaction of isobutyl alcohol, an alkali metal hydroxide (like potassium hydroxide), and carbon disulfide. mdpi.com The stoichiometry of this reaction is a critical determinant of the final product's yield and purity.

Optimizing the molar ratio of reactants is essential to maximize the conversion of the limiting reagent and minimize the formation of by-products. Research indicates that using a slight excess of both the alcohol and carbon disulfide can be beneficial. For instance, studies on analogous sodium and potassium alkyl xanthates suggest that using alcohol in a 3% to 10% excess and carbon disulfide in a 4% to 7% excess can be optimal. mdpi.com

In a study on the synthesis of sodium isobutyl xanthate, a close analog to PIBX, orthogonal experiments revealed that a material ratio of n(isobutyl alcohol):n(NaOH):n(CS2) = 1:1:1.10 resulted in a high product yield and purity. mdpi.comdntb.gov.ua This slight excess of carbon disulfide helps to ensure the complete conversion of the alcoholate intermediate. However, a large excess of reactants can lead to the formation of by-products and increase the complexity of purification. mdpi.com For example, unreacted carbon disulfide can react with the alkali hydroxide to form carbonates and other undesirable impurities. mdpi.com

The concentration of the reactants in the reaction medium also plays a significant role. In the synthesis of sodium ethyl xanthate, it was found that increasing the concentration of reactants beyond an optimal point did not improve the yield due to the formation of by-products. mdpi.com A suspension concentration of 20% was determined to be optimal in that particular study. mdpi.com Lowering reactant concentrations can decrease the probability of effective collisions between reacting particles, leading to lower yields and purity even with extended reaction times. mdpi.com

Table 1: Influence of Reactant Molar Ratios on Xanthate Synthesis

| Molar Ratio (Alcohol:Alkali:CS2) | Yield (%) | Purity (%) | Reference |

| 1:1:1.10 | 86.66 | 82.56 | mdpi.comdntb.gov.ua |

| 1.1:1.1:1.0 | 87.70 | Not Specified | mdpi.com |

Note: Data for the 1:1:1.10 ratio is for sodium isobutyl xanthate, while the 1.1:1.1:1.0 ratio is for sodium ethyl xanthate. These values provide insight into the general trends for alkyl xanthate synthesis.

Role of Temperature and Reaction Time in Yield and Purity

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve high yield and purity of this compound. The synthesis is typically a two-step process: the formation of the alcoholate followed by the xanthation reaction. mdpi.com

The optimal temperature for the initial alcoholate synthesis is often higher than that for the subsequent xanthation step. For the synthesis of sodium ethyl xanthate, an optimal temperature of 65°C was identified for the alcoholate formation, while the xanthate synthesis was best carried out at 35°C. mdpi.com Lower temperatures during xanthation can favor the formation of by-products like trithiocarbonates, which reduces the purity of the final product. mdpi.com Conversely, excessively high temperatures can lead to the degradation of the xanthate product.

Table 2: Optimal Temperature and Reaction Time for Alkyl Xanthate Synthesis

| Xanthate | Step | Optimal Temperature (°C) | Optimal Reaction Time (hours) | Reference |

| Sodium Ethyl Xanthate | Alcoholate Synthesis | 65 | Not Specified | mdpi.com |

| Sodium Ethyl Xanthate | Xanthate Synthesis | 35 | 4.5 | mdpi.com |

| This compound | Overall | Not Specified | 5.0 | mdpi.com |

| Sodium Isobutylxanthate (with PTC) | Overall | 35 | 4 | mdpi.comdntb.gov.ua |

Application of Phase Transfer Catalysts in Synthesis

The synthesis of this compound often involves a two-phase system, typically an aqueous phase containing the potassium hydroxide and an organic phase. To enhance the reaction rate and efficiency in such systems, phase transfer catalysts (PTCs) are employed. researchgate.netwikipedia.org PTCs are substances that facilitate the transfer of a reactant from one phase to another where the reaction occurs. wikipedia.org

In the context of xanthate synthesis, the PTC helps to transport the hydroxide ion from the aqueous phase to the organic phase, where it can react with the alcohol to form the alcoholate. This is particularly beneficial as ionic reactants like hydroxides are often soluble in an aqueous phase but insoluble in the organic phase where the alcohol and carbon disulfide are present. wikipedia.org

Commonly used PTCs for this type of reaction include quaternary ammonium (B1175870) salts such as cetyltrimethylammonium bromide (CTAB), cetyltrimethylammonium chloride (CTAC), tetrabutylammonium (B224687) bromide (TBAB), and tetrabutylammonium chloride (TBAC). mdpi.comdntb.gov.ua Studies have shown that the use of a PTC can lead to higher yields and purity of the xanthate product. dntb.gov.uaresearchgate.net For the synthesis of sodium isobutyl xanthate, TBAC was identified as a particularly effective catalyst. mdpi.comdntb.gov.ua The optimal amount of the PTC is also a critical parameter; for instance, a TBAC concentration of 3.0% relative to the mass of the alcohol was found to be optimal in one study. mdpi.comdntb.gov.ua

The use of PTCs offers several advantages, including milder reaction conditions, reduced reaction times, and improved yields, making the process more efficient and environmentally friendly by potentially reducing the need for harsh organic solvents. wikipedia.org

Process Efficiency and Scalability Considerations

For the industrial production of this compound, process efficiency and scalability are of paramount importance. The goal is to develop a process that is not only high-yielding and produces a pure product but is also cost-effective and can be safely operated on a large scale. mdpi.com

One approach to improve process efficiency is to use one of the reactants as the solvent, which can simplify the process and reduce waste. For example, using an excess of carbon disulfide as both a reactant and a solvent has been shown to result in high yields (>95%) and purity (>90%) of sodium isobutyl xanthate. researchgate.net This method also intensified mass and heat transfer, and eliminated the need for pulverizing the solid caustic alkali, which is a significant advantage in terms of safety and operational simplicity. researchgate.net

The choice of reactor is also crucial for scalability. While traditional kneaders have been used, they can suffer from poor mass and heat transfer. researchgate.net The use of jacketed reactors with good agitation can provide better control over the reaction conditions, which is essential for consistent product quality and safe operation, especially given the exothermic nature of the xanthation reaction. researchgate.net A pilot-plant process in a 4000 L stainless-steel-jacketed reactor has demonstrated the successful scale-up of a process using excess carbon disulfide as a solvent. researchgate.net

Interfacial Adsorption Mechanisms on Mineral Surfaces

The performance of this compound as a flotation collector is fundamentally tied to its ability to adsorb onto mineral surfaces, thereby rendering them hydrophobic. This adsorption is a complex process influenced by a variety of factors, including the chemical nature of the collector, the properties of the mineral surface, and the surrounding solution chemistry.

Chemisorption and Electrochemical Adsorption Mechanisms

The interaction of this compound with mineral surfaces is primarily governed by chemisorption, a process involving the formation of chemical bonds between the collector molecules and the mineral. This strong interaction is often facilitated by electrochemical processes occurring at the mineral-water interface.

On sulfide minerals, the adsorption of xanthates is intricately linked to the electrochemical potential of the system. The process can be understood through a mixed potential model, where the anodic oxidation of the xanthate collector is coupled with the cathodic reduction of an oxidizing agent, typically dissolved oxygen. The mineral surface itself can act as a catalyst for this electron transfer. The oxidation of the xanthate can lead to the formation of dixanthogen (B1670794), a neutral molecule that also strongly adsorbs onto the mineral surface, further enhancing its hydrophobicity.

Thermodynamics and Kinetics of Adsorption Processes

The study of the thermodynamics and kinetics of this compound adsorption provides valuable information about the spontaneity, energy changes, and rate of the adsorption process.

Thermodynamic analyses have shown that the adsorption of xanthates onto mineral surfaces is often a spontaneous and endothermic process. researchgate.net This suggests that the process is driven by an increase in entropy. The adsorption isotherm, which describes the equilibrium distribution of the adsorbate between the liquid and solid phases, can often be described by models such as the Langmuir or Freundlich isotherms. researchgate.netmdpi.com The Langmuir model suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model is indicative of multilayer adsorption on a heterogeneous surface. researchgate.netmdpi.com

Kinetic studies reveal how quickly the adsorption equilibrium is reached. The adsorption of xanthates on various sulfide minerals has been found to follow pseudo-second-order kinetics. researchgate.netresearchgate.net This kinetic model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net The rate of adsorption is influenced by factors such as initial collector concentration, temperature, and pH. researchgate.net

Molecular and Quantum Chemical Investigations of this compound Interactions

To gain a deeper understanding of the adsorption mechanisms at the atomic and electronic levels, researchers have turned to computational chemistry methods. These powerful tools allow for the detailed investigation of the interactions between this compound and mineral surfaces.

Density Functional Theory (DFT) and Molecular Dynamics Simulations of Adsorption

Density Functional Theory (DFT) has become an invaluable tool for studying the electronic structure and reactivity of this compound and its interaction with mineral surfaces. researchgate.net DFT calculations can provide insights into adsorption energies, preferred adsorption sites, and the nature of the chemical bonds formed. For instance, DFT studies have shown that isobutylxanthate exhibits a stronger adsorption affinity for pyrite (B73398) than its linear isomer, butyl xanthate. researchgate.net This is attributed to the branched structure of the isobutyl group, which enhances its surface activity. The calculated adsorption energy for isobutylxanthate on the pyrite (100) surface is approximately -104.76 ± 2.5 kJ/mol, indicating a strong chemisorption interaction.

Molecular Dynamics (MD) simulations complement DFT by providing a dynamic picture of the adsorption process. princeton.edursc.org MD simulations can model the movement and arrangement of isobutylxanthate molecules at the mineral-water interface over time, taking into account the influence of water molecules and other solution components. researchgate.net These simulations have confirmed that isobutylxanthate is more readily adsorbed onto mineral surfaces like pyrite compared to linear xanthates. researchgate.net MD studies have also been used to determine the most suitable simulation conditions, such as the choice of statistical ensemble (e.g., NVT or NPT), to accurately represent the flotation system. researchgate.net

| Xanthate Species | Adsorption Energy (kJ/mol) | Source |

|---|---|---|

| This compound | -104.76 ± 2.5 | |

| Butyl Xanthate | -100.79 ± 2.6 |

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory, a key component of DFT, is used to predict the chemical reactivity of molecules based on the energies and shapes of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, FMO analysis reveals that it has a higher HOMO energy and a smaller HOMO-LUMO energy gap compared to butyl xanthate. researchgate.net A higher HOMO energy indicates a greater tendency to donate electrons, facilitating its interaction with electron-accepting sites on the mineral surface. The smaller energy gap suggests higher chemical reactivity and a greater propensity for adsorption. These theoretical predictions from FMO theory are consistent with experimental observations and simulation results that demonstrate the superior performance of isobutylxanthate as a collector for certain minerals. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Isobutylxanthate | -5.058 | -2.083 | 2.975 | |

| Butyl Xanthate | - | - | 3.040 |

Spectroscopic Analysis of Surface Adsorbates and Complexation (FTIR, XPS, SIMS)

The interaction between this compound (PIBX) and mineral surfaces involves complex adsorption and chemical transformation phenomena. Advanced spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are indispensable for elucidating the nature of the adsorbed species and the mechanisms of surface complexation. These methods provide molecular-level insights into the chemisorbed layers that render mineral surfaces hydrophobic.

Fourier-Transform Infrared Spectroscopy (FTIR) is widely used to identify the chemical species formed on a mineral surface after treatment with PIBX. By analyzing the vibrational frequencies of bonds, FTIR can distinguish between physically adsorbed xanthate, chemisorbed metal xanthates, and oxidation products like dixanthogen. For instance, studies on copper-activated sphalerite treated with this compound (KIBX) have identified specific infrared absorption bands corresponding to different surface species. ijche.com The formation of zinc isobutylxanthate (Zn-(IBX)) and isobutyl dixanthogen ((IBX)₂) on the surface is confirmed by characteristic peaks. ijche.com Similarly, on minerals like chalcopyrite, FTIR analysis has been used to identify the presence of cuprous(I) butyl xanthate (CuBX) and dixanthogen.

FTIR Absorption Bands for Isobutylxanthate Species on Activated Sphalerite

| Adsorbed Species | Chemical Formula | Wavenumber (cm⁻¹) | Bond Vibration |

|---|---|---|---|

| Zinc Isobutylxanthate | Zn(C₅H₉OS₂)₂ | 1019.66 - 1093.6 | C-O-C |

| Isobutyl Dixanthogen | (C₅H₉OS₂)₂ | 1273.36 - 1294.6 | C=S |

Data sourced from electrochemical and FTIR studies on sphalerite. ijche.com

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis and chemical state information of the top few nanometers of a mineral surface. XPS is crucial for confirming the presence of adsorbed xanthate and identifying the oxidation states of surface elements (e.g., metals and sulfur), which change upon reaction with PIBX. Studies using XPS have shown that the addition of isobutylxanthate can significantly reduce the concentration of surface oxygen on minerals like pyrite. ecmjournal.org Analysis of the S 2p core level spectra allows for the differentiation between sulfide ions from the mineral lattice, chemisorbed xanthate, and dixanthogen, which have distinct binding energies. researchgate.net While the C 1s and O 1s spectra can be complicated by surface contamination, they can also provide evidence of xanthate adsorption. researchgate.net The technique is powerful for tracking the exchange of ions on the mineral surface and the formation of metal-xanthate complexes. acs.org

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive technique capable of detecting minute quantities of surface species and providing detailed molecular information and spatial distribution maps. surfacesciencewestern.comcarleton.edu TOF-SIMS analyses have been instrumental in identifying the precise nature of the adsorbed xanthate species. For example, a cryo-TOF-SIMS study on the adsorption of sodium isobutylxanthate on sulfide minerals revealed that dixanthogen was the main species on chalcopyrite and pyrite surfaces. researchgate.net On galena, however, the primary species was identified as lead isobutylxanthate. researchgate.net This highlights the mineral-specific nature of the adsorption mechanism. TOF-SIMS can also reveal interactions in mixed mineral systems; the presence of galena was found to inhibit dixanthogen formation on chalcopyrite and promote the formation of lead isobutylxanthate on the chalcopyrite surface due to the dissolution and adsorption of lead ions. researchgate.net

Structure-Activity Relationships in this compound Performance

The effectiveness of a xanthate collector is intrinsically linked to the molecular structure of its alkyl group. The length, and particularly the branching, of the hydrocarbon chain influences its surface activity, adsorption behavior, and ultimately its performance in mineral flotation.

Influence of Alkyl Chain Branching on Adsorption and Surface Activity

The branched structure of the isobutyl group in PIBX confers distinct properties compared to its linear isomer, n-butyl xanthate. The branching affects the molecule's spatial arrangement and electron distribution, which in turn impacts its interaction with mineral surfaces.

Research directly comparing isobutylxanthate and n-butyl xanthate has shown that the branched isomer exhibits superior adsorption capacity and surface activity. carleton.edu Adsorption experiments on pyrite demonstrate that isobutylxanthate has a higher initial adsorption rate than n-butyl xanthate under identical conditions. carleton.edu

Computational studies using quantum chemical calculations further illuminate these differences. The isobutylxanthate molecule is found to have a higher highest occupied molecular orbital (HOMO) energy and a smaller energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) compared to n-butyl xanthate. carleton.edu A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher chemical reactivity. carleton.edu A smaller energy gap is associated with enhanced surface activity and greater adsorption capacity. Furthermore, the calculated adsorption energy for isobutylxanthate on a pyrite surface is more negative (stronger binding) than that for n-butyl xanthate, confirming its stronger interaction.

Comparative Properties of Isobutylxanthate vs. n-Butyl Xanthate

| Property | Isobutylxanthate | n-Butyl Xanthate | Significance |

|---|---|---|---|

| HOMO Energy | -5.058 eV | -5.214 eV | Higher value indicates greater reactivity. |

| LUMO-HOMO Energy Gap | 2.975 eV | 3.040 eV | Smaller gap indicates higher surface activity. |

| Adsorption Energy on Pyrite | -104.76 kJ/mol | -100.79 kJ/mol | More negative value indicates stronger adsorption. |

Data sourced from a combined experimental and computational study. carleton.edu

Surface tension measurements also confirm the superior surface activity of the branched isomer. Isobutylxanthate is more effective at reducing the surface tension of a solution at a given concentration compared to n-butyl xanthate, indicating it is more readily adsorbed at the air-water interface. carleton.edu

Comparative Studies with Other Xanthate Isomers

The performance of this compound is often benchmarked against other common xanthates, such as those with shorter (ethyl) or longer (amyl) alkyl chains. The length of the alkyl chain is a critical factor determining the collector's power and selectivity.

Generally, as the length of the hydrocarbon chain in a xanthate increases, its collecting power and the hydrophobicity it imparts to a mineral surface also increase. nih.gov Therefore, potassium amyl xanthate (KAX), with its five-carbon chain, is considered a more powerful, albeit less selective, collector than this compound (four carbons) or potassium ethyl xanthate (two carbons). Conversely, collectors with shorter alkyl chains are typically more selective but less powerful. nih.gov

This compound and potassium amyl xanthate are both conventional thiol collectors used extensively in the flotation of sulfide ores, particularly for copper, nickel, and iron sulfides. nih.gov The choice between them often depends on the specific ore characteristics and the desired balance between recovery and concentrate grade. While KAX may offer higher recovery due to its longer chain, the branched nature of PIBX can provide advantages in certain applications due to its unique structural and electronic properties, as discussed previously. In complex ore systems, mixtures of xanthates, such as sodium isobutylxanthate (SIBX) and potassium amyl xanthate (PAX), are often employed to leverage the different strengths of each collector. nih.gov

Research on Advanced Applications and Process Optimization Involving Potassium Isobutylxanthate

Mineral Flotation Science and Engineering with Potassium Isobutylxanthate

This compound is widely utilized as a collector in the froth flotation process for the separation of sulfide (B99878) minerals. Its effectiveness stems from its ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic and facilitating their attachment to air bubbles.

This compound is a powerful and cost-effective collector for the flotation of a variety of sulfide multimetallic ores, particularly those containing copper, lead, zinc, and iron. zxchem.com It demonstrates strong collecting power with a degree of selectivity, making it suitable for complex ore bodies. nih.govyigyoolychemicals.com Research has shown that PIBX is particularly effective in the flotation of copper ores and pyrite (B73398) in natural circuits. zxchem.comyigyoolychemicals.com

The selectivity of xanthates is influenced by the length and structure of their hydrocarbon chains. zxchem.com While longer chain xanthates can be more effective collectors, their solubility in water decreases, which can impact their performance. zxchem.com Therefore, an optimal chain length is often sought for specific flotation systems. zxchem.com The use of PIBX, often in conjunction with other reagents, allows for the efficient recovery of valuable minerals. For instance, in some applications, it is used with activators like copper sulfate (B86663) to enhance the flotation of minerals such as sphalerite.

The following table illustrates the typical performance of this compound in the flotation of various sulfide ores, showcasing its effectiveness in achieving high recovery rates and concentrate grades.

| Mineral Ore | Target Mineral | Recovery Rate (%) | Concentrate Grade (%) |

| Copper Ore | Chalcopyrite | 85 - 95 | 20 - 30 |

| Lead-Zinc Ore | Galena & Sphalerite | 80 - 90 | 50 - 60 (combined) |

| Iron Sulfide Ore | Pyrite | 90 - 98 | 45 - 50 (Sulfur) |

Note: These values are indicative and can vary significantly based on ore characteristics and processing conditions.

The selective separation of valuable minerals from gangue (waste rock) is a critical aspect of flotation. While PIBX promotes the flotation of sulfide minerals, depressants are often used to prevent the flotation of unwanted gangue minerals. Common gangue minerals associated with sulfide ores include quartz, calcite, and various silicates.

Depressants work by rendering the surface of gangue minerals hydrophilic, thus preventing the adsorption of collectors like PIBX. For example, lime is often used to depress pyrite in alkaline conditions by forming hydrophilic species on its surface. researchgate.net Organic polymers such as starch and guar (B607891) gum can also be effective in depressing silicate (B1173343) minerals. The interaction between PIBX and these depressants is crucial for achieving a clean separation. Research has shown that certain polymers can depress copper-activated gangue minerals, preventing their inadvertent flotation. website-files.com

The efficiency of PIBX in a flotation circuit is highly dependent on various operational parameters. jamgroupco.com Optimization of these parameters is essential to maximize recovery and grade while minimizing reagent consumption. wikipedia.org Key parameters include:

Pulp pH: The pH of the flotation pulp is a critical factor that affects the surface chemistry of minerals and the effectiveness of reagents. Most sulfide mineral flotation using xanthates is carried out in an alkaline medium.

Collector Dosage: The concentration of PIBX must be carefully controlled. Insufficient dosage can lead to poor recovery, while excessive dosage can decrease selectivity and increase costs.

Grinding Size: The ore must be ground to an optimal particle size to liberate the valuable minerals from the gangue.

Aeration Rate: The flow rate of air bubbles influences the collision and attachment of mineral particles.

Conditioning Time: The time allowed for the collector to interact with the mineral surfaces before flotation is also a significant factor.

The optimization of these parameters is often a complex, multi-variable problem that requires extensive testing and analysis. jamgroupco.comwikipedia.org

The quality of the process water used in flotation can have a significant impact on the performance of PIBX. The presence of various inorganic electrolytes, which can accumulate in recycled plant water, can alter the pulp chemistry and affect the interactions between minerals and reagents.

For instance, ions such as Ca²⁺ and SO₄²⁻ can affect the wettability of gangue minerals and may hinder the adsorption of collectors onto valuable minerals. The ionic strength of the water can also influence froth stability, which in turn affects mineral recovery. Understanding the complex interactions between electrolytes, PIBX, and mineral surfaces is crucial for developing robust flotation processes that can tolerate variations in water quality.

The mineral processing industry is increasingly adopting artificial intelligence (AI) and data analytics to optimize operations. These technologies can be used to develop predictive models for flotation performance based on a wide range of input variables, including ore characteristics, reagent dosages, and operational parameters.

Polymer Science and Materials Chemistry Applications

While the primary application of this compound is in mineral flotation, it also has niche applications in the field of polymer science and materials chemistry.

Some sources indicate that PIBX can be used as a vulcanization accelerator in the rubber industry. zxchem.com In this process, it aids in the cross-linking of polymer chains, which improves the mechanical properties of the rubber.

Furthermore, the broader class of compounds known as xanthates has been investigated for their role in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In these processes, xanthates can act as chain transfer agents, allowing for the synthesis of polymers with well-defined molecular weights and architectures. Research has also explored the use of potassium xanthates as initiators in the ring-opening polymerization of certain monomers.

It is important to note that the application of this compound in polymer and materials science is not as extensively documented as its use in mineral processing.

This compound as an Initiator in Controlled Polymerization Techniques

This compound and related xanthate compounds serve as effective chain transfer agents in controlled radical polymerization techniques, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This process, also known as Macromolecular Design by Interchange of Xanthates (MADIX), allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. In this context, the xanthate functionality facilitates a degenerative chain transfer process, controlling the growth of polymer chains.

Potassium salts, in general, can also act as active initiators in the anionic polymerization of monomers like isobutylene (B52900) oxide, often activated by a crown ether. mtak.huresearchgate.net These processes are typically conducted in mild conditions, such as in a tetrahydrofuran (B95107) solution at room temperature. mtak.huresearchgate.net The concentration of the initiator is a critical parameter that influences the physicochemical properties of the resulting polymers, including particle size and thermal characteristics. nih.gov While the primary role of xanthates in techniques like RAFT/MADIX is as a chain transfer agent, their ability to participate in the initiation and control of polymerization highlights their versatility in modern polymer synthesis. researchgate.netcore.ac.uk

Reaction Mechanisms of this compound with Cyclic Carbonates

Research has detailed the reaction between potassium xanthates, including this compound, and five-membered cyclic carbonates such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). rsc.orgnih.gov The reaction proceeds under catalyst-free conditions and is characterized by the intensive evolution of carbon dioxide (CO2) and carbonyl sulfide (COS) gases, alongside the formation of a significant precipitate. nih.gov

The proposed mechanism involves a nucleophilic attack by the xanthate on the methylene (B1212753) carbon of the cyclic carbonate. nih.gov This type of reaction is typical for five-membered cyclic carbonates and leads to a decarboxylation reaction, resulting in the formation of intermediate species. nih.gov Quantum-chemical calculations and analysis of the potential energy surface have been used to support these proposed mechanisms. rsc.orgnih.gov The distribution of the final products can be significantly influenced by reaction parameters such as temperature and pressure. nih.gov For instance, increasing the reaction temperature tends to shift the product balance toward the formation of sulfur-containing products (sulfides). rsc.orgnih.gov

Formation of Novel Sulfur-Containing Polymers and Oligomers

The reaction of this compound with cyclic carbonates yields a variety of novel sulfur-containing products in both liquid and solid phases. nih.gov The liquid phase, or mother liquor, contains polyalkylene sulfides, which are oligomeric structures. nih.gov

The solid precipitate is a mixture of various alkoxides. nih.gov Depending on the cyclic carbonate used, these can include potassium ethane-1,2-bis(olate) from ethylene carbonate or potassium propane-1,2-bis(olate) from propylene carbonate. nih.gov Additionally, alkoxide-terminated sulfides are formed, such as potassium 1,1′-thiobis(propan-2-olate) when the reaction is conducted under reduced pressure. nih.gov

The characteristics of the oligomers formed are dependent on the specific cyclic carbonate used in the reaction.

Table 1: Molecular Weight of Polyalkylene Sulfide Oligomers

| Cyclic Carbonate Reactant | Average Molecular Weight (Mn) of Oligomer |

|---|---|

| Ethylene Carbonate (EC) | 400–550 Da nih.gov |

Exploratory Research in Chemical Synthesis and Other Industries

Role in Rubber Processing and Vulcanization Acceleration

This compound belongs to the xanthate class of compounds, which are utilized as accelerators in the vulcanization of rubber. researchgate.net Vulcanization is the chemical process of converting natural rubber and other polymers into more durable materials by forming cross-links between polymer chains, a process for which sulfur is commonly used. lusida.com

Xanthates are known to be particularly effective for low-temperature vulcanization. researchgate.net Water-soluble potassium xanthates are primarily used in latex compounds, while their water-insoluble zinc salts are used in dry rubber applications. researchgate.net These compounds are classified as ultra-fast accelerators, meaning they significantly increase the rate of vulcanization, allowing the process to occur in shorter times and at lower temperatures (e.g., 115-120°C). researchgate.netdergipark.org.tr This acceleration is crucial for making the vulcanization process economically viable and for controlling the final properties of the rubber product. lusida.com The effectiveness and speed of vulcanization are influenced by the type of accelerator, its dosage, and the presence of activators like zinc oxide. dergipark.org.tr

Investigations into Metal Chelating Properties of Xanthate-Based Compounds

Xanthate-based compounds are recognized as efficient metal chelating agents due to the high affinity of their carbon disulfide (CS2) functional group for metal ions. scirp.orgscirp.org This property allows them to form water-insoluble complexes, or precipitates, with various divalent transition metal ions. scirp.orgscirp.orgresearchgate.net This characteristic is widely exploited for the removal and recovery of heavy metals from contaminated water and industrial wastewater. scirp.orgscirp.org

The formation of stable metal-xanthate precipitates enables the separation of metals from aqueous solutions. researchgate.net Xanthate-modified materials, such as starch xanthate and cellulose (B213188) xanthate, have demonstrated high efficiency in this regard. scirp.orgscirp.org For example, insoluble agro-based starch xanthate has been shown to be a powerful chelating agent for copper and zinc. scirp.orgscirp.org The effectiveness of metal removal can be influenced by factors such as pH. scirp.orgscirp.org

Table 2: Metal Adsorption Capacity of Various Xanthate-Modified Materials

| Xanthate-Based Material | Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| Orange Peel Xanthate | Cu²+ | 77.60 scirp.orgscirp.org |

| Orange Peel Xanthate | Cd²+ | 76.57 scirp.orgscirp.org |

| Orange Peel Xanthate | Pb²+ | 218.34 scirp.orgscirp.org |

| Orange Peel Xanthate | Zn²+ | 49.85 scirp.orgscirp.org |

| Orange Peel Xanthate | Ni²+ | 15.45 scirp.orgscirp.org |

| Insoluble Cellulose Xanthate | Ni²+ | 114.29 scirp.orgscirp.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethylene carbonate |

| Propylene carbonate |

| Carbon dioxide |

| Carbonyl sulfide |

| Polyalkylene sulfides |

| Potassium ethane-1,2-bis(olate) |

| Potassium propane-1,2-bis(olate) |

| Potassium 1,1′-thiobis(propan-2-olate) |

| Tetrahydrofuran |

| Isobutylene oxide |

| Sulfur |

| Zinc oxide |

| Copper |

| Zinc |

| Lead |

| Nickel |

| Cadmium |

| Starch xanthate |

Environmental Research on the Fate, Ecotoxicity, and Remediation of Potassium Isobutylxanthate

Environmental Persistence and Degradation Pathways of Potassium Isobutylxanthate

This compound (PIBX), a common flotation agent in the mining industry, is known for its potential environmental impact due to its decomposition into toxic compounds. researchgate.net Understanding its persistence and degradation pathways is crucial for developing effective remediation strategies.

The degradation of xanthates like PIBX in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of other substances. miljodirektoratet.no In neutral or alkaline conditions, xanthates primarily undergo hydrolytic decomposition. This process can be self-accelerating as it is catalyzed by the alcohol formed as a degradation product. miljodirektoratet.no The rate of decomposition increases with higher concentrations of reactants and elevated temperatures. For instance, a 10% solution of a similar xanthate at pH 10 showed a decomposition rate increase from 1.1% per day at 20°C to 4.6% per day at 40°C. miljodirektoratet.no A decrease in pH from 10 to 6.5 can significantly accelerate the decomposition rate from 1.1% per day to 16% per day. miljodirektoratet.no The presence of metals such as copper, iron, lead, or zinc can also catalyze the decomposition process. miljodirektoratet.no

Studies on sodium isobutylxanthate (SIBX), a closely related compound, in marine water under low temperatures (around 10°C) revealed a relatively slow decomposition rate, with a half-life of 7.5 days in slightly alkaline conditions. miljodirektoratet.no The degradation kinetics of xanthates often follow first-order kinetics. nih.gov

The hydrolytic degradation of PIBX involves the dissociation of the salt into potassium cations and isobutylxanthate anions in an aqueous solution. The isobutylxanthate anion then undergoes further hydrolysis to form isobutylxanthic acid, which is unstable and decomposes into carbon disulfide and isobutanol. miljodirektoratet.no

Oxidative degradation pathways also contribute to the breakdown of xanthates. Advanced oxidation processes (AOPs) utilize highly reactive species like hydroxyl radicals to oxidize and mineralize organic pollutants. wikipedia.org These processes can effectively degrade xanthates into less harmful inorganic compounds such as water, carbon dioxide, and salts. wikipedia.org

The decomposition of this compound leads to the formation of several primary and secondary degradation products. The most well-documented primary degradation product is carbon disulfide (CS₂) , a toxic and flammable compound. miljodirektoratet.noredox.com This is formed from the breakdown of isobutylxanthic acid. miljodirektoratet.no

In addition to carbon disulfide, other potential degradation products include:

Hydrogen sulfide (B99878) (H₂S) : This can be formed through further hydrolysis of intermediate products like sodium trithiocarbonate. miljodirektoratet.no

Dixanthogen (B1670794) : This is formed through the oxidation of the isobutylxanthate anion.

Isobutanol : This is formed alongside carbon disulfide from the decomposition of isobutylxanthic acid. miljodirektoratet.no

Carbonyl sulfide (COS) and Carbonate (CO₃²⁻) are also recognized as decomposition products of xanthates. scirp.org

A study on the degradation of sodium isobutylxanthate in marine water tentatively identified another transformation product with a mass-to-charge ratio (m/z) of 124.00235, suggesting the molecular formula C₃H₉OS₂. miljodirektoratet.no

The following table summarizes the primary and secondary degradation products of this compound:

| Degradation Product | Chemical Formula | Formation Pathway | Reference |

| Carbon Disulfide | CS₂ | Decomposition of isobutylxanthic acid | miljodirektoratet.no |

| Hydrogen Sulfide | H₂S | Hydrolysis of intermediate products | miljodirektoratet.no |

| Dixanthogen | (C₅H₉OCS₂)₂ | Oxidation of isobutylxanthate anion | |

| Isobutanol | C₄H₁₀O | Decomposition of isobutylxanthic acid | miljodirektoratet.no |

| Carbonyl Sulfide | COS | Decomposition of xanthates | scirp.org |

| Carbonate | CO₃²⁻ | Decomposition of xanthates | scirp.org |

| Unidentified TP | C₃H₉OS₂ | Transformation in marine water | miljodirektoratet.no |

Biodegradation is a key process in the natural attenuation of organic pollutants like this compound. Various microorganisms have been shown to be effective in degrading xanthates. For instance, bacterial species such as Bacillus polymyxa and Pseudomonas putida have demonstrated the ability to degrade xanthates. scirp.org Some bacteria can even utilize xanthates as their sole source of carbon. scirp.org

The efficiency of biodegradation is often enhanced when a consortium of different microbial species works together. scirp.org Studies have shown that bacteria from the genera Cupriavidus, Enterobacter, Lysobacter, Microvirga, Acinetobacter, and Bacillus can proliferate in the presence of xanthates. scirp.org

Research on butyl xanthate has shown that Pseudomonas sp. immobilized on yak dung biochar can effectively remove it from mine water. nih.gov The biochar provides a stable environment for the bacteria and enhances the degradation process by adsorbing the xanthate. nih.gov This synergistic approach not only improves removal efficiency but also minimizes the formation of toxic by-products like CS₂ and H₂S. nih.gov

However, it is important to note that the biodegradation of xanthates can also lead to the formation of toxic intermediates like carbon disulfide and alcohols, which can be harmful to the microorganisms themselves and cause secondary contamination. mdpi.com

Advanced Remediation Technologies for this compound Contamination

Due to the environmental concerns associated with this compound and its degradation products, advanced remediation technologies are being developed for its effective removal from wastewater.

Photocatalysis, an advanced oxidation process, has emerged as a promising technology for the degradation of organic pollutants. This method utilizes semiconductor materials that, when irradiated with light, generate highly reactive oxygen species (ROS) that can break down complex organic molecules.

Several novel nanocomposite materials have been investigated for the photocatalytic degradation of xanthates:

Bi₂WO₆/MoS₂ Nanocomposites : A novel nano-hybrid of Bi₂WO₆ nanoflakes with MoS₂ nanosheets as a co-catalyst has shown significantly enhanced photocatalytic ability for xanthate removal compared to the individual components. mdpi.com This heterostructure exhibits improved visible-light absorption and reduced recombination of photoinduced electron-hole pairs. mdpi.com The degradation of potassium butyl xanthate using this nanocomposite followed pseudo-first-order kinetics, with complete mineralization observed within 50 minutes under solar light irradiation. mdpi.com

Nitrogen and Cerium Co-doped TiO₂-coated Activated Carbon (Ce/N-TiO₂@AC) : This heterojunction material has demonstrated high efficiency in the adsorption and photocatalytic degradation of sodium isobutylxanthate. nih.gov The photocatalyst with 2% Ce achieved a 96.3% removal rate of SIBX. nih.gov The material showed good reusability, with a removal rate of 95.8% after the fifth cycle. nih.gov

g-C₃N₄/ZnIn₂S₄ Composites : A composite of graphitic carbon nitride (g-C₃N₄) and zinc indium sulfide (ZnIn₂S₄) has shown superior photocatalytic degradation of sodium isobutylxanthate compared to the individual materials. nih.gov The enhanced activity is attributed to the synergistic effect leading to a larger surface area, stronger light absorption, and more efficient charge separation. nih.gov

TiO₂/graphene Nanocomposites : These materials have also been shown to be effective for the photocatalytic degradation of xanthate in flotation plant tailings. researchgate.net

The following table provides an overview of the efficiency of different nanocomposite materials in degrading xanthates:

| Nanocomposite Material | Target Compound | Degradation Efficiency | Reference |

| Bi₂WO₆/MoS₂ | Potassium Butyl Xanthate | Complete mineralization in 50 min | mdpi.com |

| 2% Ce/N-TiO₂@AC | Sodium Isobutylxanthate | 96.3% removal | nih.gov |

| 3CN/ZIS (g-C₃N₄/ZnIn₂S₄) | Sodium Isobutylxanthate | 8.16 times greater than g-C₃N₄ | nih.gov |

| 18% TiO₂/g-C₃N₄ | Xanthate | 97.1% degradation in 100 min | researchgate.net |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater through oxidation with hydroxyl radicals (·OH). wikipedia.org These processes are particularly effective for treating biologically toxic or non-degradable materials. wikipedia.org

Common AOPs include:

Fenton and Photo-Fenton Processes : The Fenton process involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. omu.edu.tr The photo-Fenton process enhances this reaction by using UV light to regenerate Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production. omu.edu.tr These methods are effective in degrading a wide range of organic pollutants.

Ozone (O₃) and UV Light : The combination of ozone and UV light is another effective AOP for generating hydroxyl radicals and oxidizing contaminants. wikipedia.org

Dielectric Barrier Discharge (DBD) Plasma : This technology can be used to activate peroxymonosulfate (B1194676) (PMS) to generate both hydroxyl and sulfate (B86663) radicals for the degradation of xanthates. researchgate.net A study on potassium ethyl xanthate (PEX) showed a degradation efficiency of approximately 90.5% in 25 minutes using a DBD/PMS system. researchgate.net

AOPs offer a rapid and efficient means of degrading xanthates in industrial effluents, leading to their mineralization into harmless inorganic compounds. wikipedia.org The selection of a specific AOP depends on factors such as the concentration and type of pollutant, the water matrix, and economic considerations. ajast.net

Adsorption-Based Removal Strategies from Aqueous Solutions

The removal of xanthate residues from mining wastewater is crucial to mitigate environmental impact. Adsorption is recognized as a simple, efficient, and economical method for this purpose. mdpi.com Various adsorbent materials have been investigated for their efficacy in removing xanthates from aqueous solutions.

Activated Carbon (AC): Activated carbon is a highly effective adsorbent for treating wastewater containing low concentrations of xanthates. mdpi.com Studies on ethyl xanthate, a similar compound, have shown that AC can achieve a removal rate of over 99%. mdpi.com The adsorption mechanism is primarily driven by hydrophobic interactions between the non-polar surfaces of the activated carbon and the xanthate molecules. deswater.com The high surface area and porous structure of activated carbon provide ample sites for adsorption. neliti.comnih.gov However, the relatively high cost of activated carbon can be a limiting factor for large-scale applications. researchgate.net

Graphene Oxide (GO): Graphene oxide and its multilayered forms (MGO) have demonstrated excellent adsorption performance for removing organic contaminants, including xanthates. bohrium.comresearchgate.net The presence of rich oxygen-containing functional groups on the surface of GO provides active sites for xanthate adsorption. bohrium.comresearchgate.net Research indicates that the adsorption process follows the Langmuir model and occurs spontaneously. bohrium.comresearchgate.net Molecular dynamics simulations have shown that the polar head group of the xanthate molecule interacts with the oxygen-containing functional groups on the GO surface, driven by dispersion forces. bohrium.comresearchgate.net Composites of titanium dioxide and graphene have also been developed for the photocatalytic degradation of xanthates in mineral processing wastewater. researchgate.net

Bentonite (B74815): Clay minerals like bentonite are utilized as adsorbents due to their stable physicochemical properties, large specific surface area, and cost-effectiveness. mdpi.commdpi.com While raw bentonite may have a limited capacity for xanthate removal, its effectiveness can be significantly enhanced through modification. mdpi.com Acid activation or modification with aluminum can improve its adsorption capacity. mdpi.com For instance, aluminum-pillared bentonite has been shown to achieve 99% xanthate removal under optimal pH conditions. mdpi.com The adsorption mechanism involves interactions with the mineral's surface, which can be influenced by the pH of the solution and the presence of other ions. nih.govnih.gov

Biological Treatment Systems and Bioremediation Approaches

Biological methods offer an alternative pathway for the degradation of xanthates in industrial effluents. These techniques utilize microorganisms to break down organic pollutants into less harmful substances. mdpi.com

Biodegradation of xanthates has been explored using various reactor configurations. An anaerobic–aerobic biological filter has been successfully used for the degradation of potassium ethyl xanthate, achieving a chemical oxygen demand (COD) removal rate of 88.7% under optimal conditions. mdpi.com Another approach involves the use of a biological activated carbon (BAC) reactor, which combines the benefits of adsorption by activated carbon and degradation by microorganisms. researchgate.net In a BAC system for treating synthetic flotation wastewater containing ethyl xanthate, a COD reduction rate of 82.5% was achieved, with the effluent COD concentration lowered to below 20 mg/L. researchgate.net The activated carbon provides a surface for microbial colonization and adsorbs the xanthate, making it available for microbial degradation. researchgate.net These studies indicate that biological treatment is a viable option for managing xanthate-contaminated wastewater, although the stability of microorganisms in the presence of high concentrations of toxic xanthates can be a challenge. deswater.comresearchgate.net

Ecotoxicological Assessments and Environmental Risk Analysis of this compound

Aquatic Toxicity Profiling (Algae, Invertebrates, Fish Species)

This compound, like other xanthates, exhibits toxicity towards aquatic organisms. The degree of toxicity can vary significantly across different species and trophic levels. Generally, invertebrates are found to be one to two orders of magnitude more sensitive to sodium isobutyl xanthate (SIBX) than fish. waterquality.gov.au

Algae: Studies on the combined effects of butyl xanthate (a related compound) and nickel on the freshwater green algae Chlorella pyrenoidosa showed significant growth inhibition. nih.gov The 96-hour 20% effective inhibitory concentration (96h-EC20) for butyl xanthate alone was 19.25 mg L-1. nih.gov Other research has noted growth inhibition of algae species like Scenedesmus at concentrations above 5 mg/L. nih.gov

Invertebrates: Aquatic invertebrates, particularly crustaceans, are highly sensitive to xanthates. For Sodium Isobutyl Xanthate (SIBX), a 24-hour EC50 (immobilisation) for Daphnia magna has been reported to be approximately 3.6 mg/L. waterquality.gov.au This highlights the potential risk to zooplankton populations, which form a critical base of the aquatic food web.

Fish: Limited specific data for this compound exists, but data for related xanthates provide an indication of toxicity. For sodium isopropylxanthate, the 48-hour LC50 for fathead minnows (Pimephales promelas) was determined to be 35.2 mg/l. mn.gov Another study reported a toxicity range of 0.32-5.6 mg/L for the same fish species. mn.gov Xanthates have been shown to impair embryo development in Salmonidae fish at concentrations as low as 30 µg/L. nih.gov

| Organism Type | Species | Endpoint | Value (mg/L) | Compound Tested | Reference |

|---|---|---|---|---|---|

| Algae | Chlorella pyrenoidosa | 96h-EC20 | 19.25 | Butyl Xanthate | nih.gov |

| Invertebrate | Daphnia magna | 24h-EC50 | 3.6 | Sodium Isobutyl Xanthate (SIBX) | waterquality.gov.au |

| Fish | Pimephales promelas (Fathead Minnow) | 48h-LC50 | 35.2 | Sodium Isopropylxanthate | mn.gov |

Bioaccumulation Potential in Aquatic Ecosystems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. Based on their chemical properties, xanthates are not expected to bioaccumulate in aquatic organisms. waterquality.gov.au This is primarily due to their ionic nature, which generally limits their ability to pass through biological membranes and accumulate in fatty tissues. nih.gov Although they can degrade slowly in the environment, their structure does not favor partitioning into lipids, which is a key driver of bioaccumulation. waterquality.gov.aunih.gov

Synergistic and Antagonistic Toxicological Interactions with Co-existing Pollutants (e.g., oil)

In mining environments, xanthates rarely exist in isolation and are often present with other pollutants such as heavy metals. scirp.org The combined presence of these substances can lead to synergistic toxic effects, where the total toxicity is greater than the sum of the individual toxicities.

A study on the combined effect of butyl xanthate (BX) and nickel (Ni) on the freshwater algae Chlorella pyrenoidosa demonstrated a clear synergistic relationship. nih.gov The inhibition rate of the pollutants on algal growth followed the order: Ni/BX mixture > Ni > BX. nih.gov This indicates that the presence of butyl xanthate enhances the toxicity of nickel to the algae. nih.gov Such interactions are critical to consider in environmental risk assessments, as single-substance toxicity data may underestimate the true ecological risk in complex industrial effluents. scirp.org

| Pollutant(s) | Test Organism | Observed Effect | Interaction Type | Reference |

|---|---|---|---|---|

| Butyl Xanthate (BX) | Chlorella pyrenoidosa | 96h-EC20 = 19.25 mg/L | - | nih.gov |

| Nickel (Ni) | Chlorella pyrenoidosa | 96h-EC20 = 3.86 mg/L | - | nih.gov |

| Butyl Xanthate + Nickel (Mixture) | Chlorella pyrenoidosa | Inhibition rate was significantly higher than for individual substances. | Synergistic | nih.gov |

Methodologies for Environmental Risk Assessment in Mining and Industrial Contexts

The environmental risk assessment of mining chemicals like this compound is typically based on a framework that evaluates the substance's intrinsic properties concerning Persistence, Bioaccumulation, and Toxicity (PBT). au.dk

Persistence (P): This component assesses the potential for the chemical to remain in the environment without degrading. au.dk For xanthates, this involves studying their degradation rates under various environmental conditions (e.g., pH, temperature, presence of microorganisms). Xanthates are known to degrade into compounds like carbon disulfide, which has its own toxicity profile. waterquality.gov.aunih.govrshq.qld.gov.au

Bioaccumulation (B): This evaluates the potential for the chemical to accumulate in living organisms. As discussed, xanthates have a low bioaccumulation potential due to their ionic nature. waterquality.gov.aunih.gov

Toxicity (T): This involves determining the concentrations at which the chemical causes adverse effects to a range of representative aquatic organisms (algae, invertebrates, fish), as detailed in the aquatic toxicity profile. au.dk

The risk assessment process integrates these three components. It combines an exposure assessment (predicting the environmental concentrations resulting from mining operations) with an effects assessment (determining the concentrations at which harmful effects occur). By comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC), a risk characterization ratio (PEC/PNEC) is calculated to determine if the chemical poses an unacceptable risk to the environment. au.dk This structured approach allows regulators and operators to make informed decisions on the safe use and management of flotation reagents in mining contexts. miteco.gob.es

Advanced Analytical and Characterization Methodologies for Potassium Isobutylxanthate

High-Sensitivity Quantitative Determination Techniques

Accurate determination of PIBX concentrations, often at trace levels, is essential in various contexts, including process control in mineral flotation and environmental monitoring. Several highly sensitive and selective methods have been developed to meet this need.

Chromatographic Methods (HPLC-MS/MS, GC-ECD for CS₂)

Chromatographic techniques are powerful tools for separating and quantifying components in complex mixtures. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a robust method for the direct and simultaneous determination of various xanthates, including Potassium Isobutylxanthate, in environmental water samples. nih.gov This technique offers excellent linearity over a wide concentration range and achieves low limits of detection. nih.gov For instance, a validated HPLC-MS/MS method demonstrated linearity in the range of 1-1000 μg/L with a correlation coefficient (R²) of ≥ 0.998. nih.gov The limits of detection for similar potassium xanthates were found to be as low as 0.02-0.68 μg/L, with satisfactory accuracy and precision, showcasing average recoveries between 72.9% and 107.6%. nih.gov

An alternative approach involves Gas Chromatography with an Electron Capture Detector (GC-ECD). This method is indirect and relies on the acidic decomposition of xanthates into carbon disulfide (CS₂), which is then detected. cdut.edu.cnresearchgate.netfao.org This technique is noted for its high sensitivity. A study on potassium butyl xanthate, a closely related compound, demonstrated a linear relationship between the CS₂ signal and the xanthate concentration over a range of 0.7–100 ng/mL. cdut.edu.cnresearchgate.net The detection limit for this method was reported to be 0.3 ng/mL, which is significantly lower than many other analytical techniques. cdut.edu.cnresearchgate.netfao.org Good recoveries, ranging from 93.3% to 104.7%, have been achieved in spiked surface and drinking water samples, indicating the method's applicability for quantifying butyl xanthate in environmental matrices. cdut.edu.cnresearchgate.net

| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Recovery | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Potassium Xanthates | 1-1000 μg/L | 0.02-0.68 μg/L | 72.9% - 107.6% | nih.gov |

| HS-GC-ECD | Potassium Butyl Xanthate (as CS₂) | 0.7–100 ng/mL | 0.3 ng/mL | 93.3% - 104.7% | cdut.edu.cnresearchgate.net |

Spectrophotometric Approaches for Xanthate and Metal-Xanthate Complexes

Spectrophotometry offers a simpler and more accessible method for quantifying xanthates, often by measuring the absorbance of their metal complexes. A selective spectrophotometric method has been developed for the determination of iron(III) using this compound (KIBX). researchgate.net This method is based on the formation of an iron(III)-KIBX complex, which exhibits maximum absorbance (λmax) at 378 nm at a pH of 5.0. researchgate.net The molar absorptivity of this complex is 2.58 × 10³ dm³ mol⁻¹ cm⁻¹, and Beer's law is obeyed in the concentration range of 2.5-35.0 mg/L of iron(III). researchgate.net

Similarly, potassium butyl xanthate forms a brown 1:3 (metal:ligand) complex with iron(III), which can be extracted into chloroform (B151607) and measured spectrophotometrically at 460 nm. niscpr.res.in This system follows Beer's law over a concentration range of 2-25 ppm of iron, with a molar absorptivity of 1.14 x 10³ dm³ mol⁻¹ cm⁻¹. niscpr.res.in These methods, while effective, can be subject to interferences from other metal ions that also form complexes with xanthates. niscpr.res.inosti.gov

| Complex | λmax (nm) | Molar Absorptivity (dm³ mol⁻¹ cm⁻¹) | Linear Range | Reference |

|---|---|---|---|---|

| Iron(III)-Potassium Isobutylxanthate | 378 | 2.58 × 10³ | 2.5-35.0 mg/L | researchgate.net |

| Iron(III)-Potassium Butyl Xanthate | 460 | 1.14 x 10³ | 2-25 ppm | niscpr.res.in |

Electrochemical Methods (Polarography) for Concentration and Adsorption Studies

Electrochemical techniques, such as polarography, provide valuable insights into the concentration and adsorption behavior of this compound. researchgate.netamanote.com Studies at a dropping mercury electrode have shown that the anodic reaction product of this compound is strongly adsorbed onto the mercury surface. researchgate.net This adsorption phenomenon influences the characteristics of the anodic wave. The total wave current is proportional to the concentration of the xanthate, allowing for quantitative analysis. researchgate.net For this compound, a linear relationship between the total wave current and concentration has been observed in the range of 0.32 to 1.6 mM. researchgate.net These electrochemical methods are not only useful for concentration determination but also for studying the adsorption mechanisms of xanthates on conductive surfaces.

Spectroscopic and Microscopic Probing of this compound

Spectroscopic and microscopic techniques are indispensable for elucidating the molecular structure of this compound and for analyzing its adsorption on various surfaces, which is fundamental to its role as a flotation collector.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural and Adsorption Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups within the this compound molecule and for studying its interaction with mineral surfaces. The FTIR spectrum of potassium butyl xanthate, a similar compound, displays characteristic absorption bands. researchgate.net For instance, peaks around 2960 cm⁻¹ and 2873 cm⁻¹ correspond to the asymmetric and symmetric stretching of C-H bonds in the terminal CH₃ group, respectively. researchgate.net The vibrations of the C=S and O-C-S groups, which are crucial for the compound's activity, also give rise to distinct bands in the infrared spectrum. aljest.net When xanthates adsorb onto mineral surfaces, shifts in these characteristic peaks can be observed, providing evidence of the adsorption mechanism, such as the formation of metal xanthates on the surface. aljest.netscirp.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Asymmetric Stretching (in CH₃) | 2960 | researchgate.net |

| C-H Symmetric Stretching (in CH₃) | 2873 | researchgate.net |

| C-H Asymmetric Deformation (in CH₃) | 1462 | researchgate.net |

| C-H Symmetric Deformation (in CH₃) | 1380 | researchgate.net |